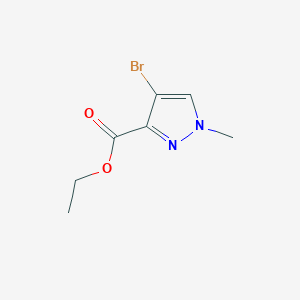

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Descripción

Background and Significance in Heterocyclic Chemistry

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, with their five-membered aromatic ring containing two adjacent nitrogen atoms. This compound exemplifies the structural diversity achievable within this class. The bromine atom enhances electrophilic substitution reactivity, while the ethyl ester group provides a handle for further functionalization through hydrolysis or transesterification. These features make it a valuable intermediate in synthesizing bioactive molecules, such as antimicrobial agents and kinase inhibitors.

The compound’s significance is further underscored by its role in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom facilitates palladium-catalyzed bond formation. Its methyl group at position 1 stabilizes the ring against oxidation, a property critical for maintaining structural integrity in synthetic pathways.

Historical Context of Pyrazole-3-Carboxylate Derivatives

Pyrazole-3-carboxylates emerged as a distinct subclass following the pioneering work of Knorr in 1883, who first synthesized pyrazoles via cyclocondensation of β-diketones with hydrazines. Over time, advancements in catalysis and green chemistry have refined their synthesis. For example, nano-ZnO-catalyzed protocols now achieve yields exceeding 95% under solvent-free conditions. This compound represents a modern iteration of these efforts, optimized for regioselectivity and scalability.

Recent developments include the use of hypervalent iodine reagents for trifluoromethylation and transition-metal-free cyclization, which expand the compound’s utility in generating fluorinated analogs. These innovations reflect the ongoing evolution of pyrazole chemistry to meet the demands of drug discovery and materials science.

Structural Classification within Azole Heterocycles

Azoles are five-membered heterocycles containing at least one nitrogen atom. This compound belongs to the pyrazole subclass, distinguished by two adjacent nitrogen atoms in the ring (positions 1 and 2). Its substitution pattern aligns with the following classification:

This structure places it within the broader family of azoles, which includes imidazoles, triazoles, and thiazoles. Unlike imidazoles, pyrazoles lack a second heteroatom, making their electronic properties distinct and tunable via substitution.

Research Importance and Scientific Relevance

The compound’s scientific relevance stems from three key areas:

- Drug Discovery : Pyrazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The bromine and ester groups in this compound serve as synthetic handles for developing targeted therapies.

- Materials Science : Its rigid aromatic core and halogen substituent make it a candidate for organic semiconductors and metal-organic frameworks.

- Methodology Development : Researchers use it to benchmark new synthetic techniques, such as flow chemistry and microwave-assisted reactions.

For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate—a structural analog—shows potent activity against Escherichia coli (MIC = 0.038 µmol/mL), rivaling ampicillin. Such findings underscore the potential of brominated pyrazole carboxylates in addressing antibiotic resistance.

Propiedades

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-53-4 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of the Pyrazole Ring

The pyrazole ring is synthesized via condensation reactions involving hydrazine derivatives and β-diketones or similar precursors. The reaction typically occurs in an ethanol solvent under reflux conditions. This step establishes the core structure of the compound.

Step 2: Bromination

Bromination is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction selectively targets the 4-position of the pyrazole ring due to its electrophilic nature. Reaction conditions include:

Step 3: Esterification

The carboxylic acid group is esterified using ethanol in the presence of acidic catalysts like sulfuric acid or hydrochloric acid. Alternatively, ethyl chloroformate can be used for direct esterification. Reaction conditions include:

- Solvent: Ethanol or other alcohols.

- Temperature: Reflux conditions.

This step yields the final product, this compound.

Reaction Parameters and Optimization

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrazole Ring Formation | Hydrazine + β-diketone | Ethanol | Reflux | ~80 |

| Bromination | NBS or Br₂ | Dichloromethane | Room temperature | ~85 |

| Esterification | Ethanol + H₂SO₄ | Ethanol | Reflux | ~90 |

Optimization strategies include:

- Using high-purity reagents to minimize side reactions.

- Employing continuous flow reactors for industrial-scale production to enhance efficiency and reduce environmental impact.

Alternative Approaches

One-Pot Synthesis

In some cases, a one-pot synthesis method may be employed where all reagents are combined sequentially in a single reaction vessel. This approach reduces reaction time and simplifies purification processes.

Catalytic Methods

Using catalysts like palladium or copper complexes can enhance bromination efficiency and selectivity, especially for large-scale applications.

Challenges in Synthesis

Some challenges associated with the synthesis include:

- Selectivity during bromination, as multiple positions on the pyrazole ring may be reactive.

- Purity issues due to side reactions during esterification. These challenges can be mitigated by precise control over reaction parameters and employing advanced purification techniques such as recrystallization or chromatographic methods.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole derivatives.

Reduction: De-brominated pyrazole derivatives.

Hydrolysis: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its electrophilic bromine atom allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecular structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | Various pyrazole derivatives |

| Reduction | Can be reduced to form amines | Amino derivatives |

| Hydrolysis | Undergoes hydrolysis to yield carboxylic acids | Carboxylic acid derivatives |

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly as a scaffold for developing new drugs. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study highlighted the synthesis of pyrazole derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agrochemical Applications

This compound is also utilized as an herbicide. It acts by disrupting plant growth processes, making it effective against a range of weeds.

Table 2: Herbicidal Efficacy

| Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 100 | 85 |

| Pigweed | 150 | 90 |

| Crabgrass | 200 | 80 |

Research Insights

Recent research has focused on optimizing the synthesis of this compound to enhance yield and reduce environmental impact. Techniques such as continuous flow reactors have been employed to improve efficiency and scalability .

Mecanismo De Acción

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Methyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 211738-66-8)

- Molecular Formula : C₆H₇BrN₂O₂

- Molecular Weight : 219.04 g/mol

- Key Differences: The ester group is a methyl instead of ethyl, reducing steric bulk and slightly lowering molecular weight. Applications: Used in niche synthetic pathways requiring smaller ester groups, such as peptide conjugates or prodrugs . Stability: Requires storage at -80°C for long-term stability, whereas the ethyl ester remains stable at room temperature .

Ethyl 5-Methylpyrazole-3-carboxylate (CAS: 4027-57-0)

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Differences: Lacks the bromine atom and has a methyl group at the 5-position instead of 3. Reactivity: Primarily used in non-halogenated pyrazole chemistry, such as cycloadditions or as a ligand in coordination chemistry. Applications: Limited utility in cross-coupling reactions but valuable in constructing non-halogenated heterocycles .

4-Formylphenyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-29-9)

- Molecular Formula : C₁₂H₉BrN₂O₃

- Molecular Weight : 309.11 g/mol

- Key Differences :

- Contains a 4-formylphenyl substituent linked via an ester bond.

- Reactivity : The formyl group enables Schiff base formation or further functionalization, making it a scaffold for drug discovery .

- Applications : Used in high-value medicinal chemistry projects targeting enzyme inhibitors or receptor modulators .

Comparative Data Table

Actividad Biológica

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (EBMP) is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of EBMP, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EBMP has the molecular formula and features a bromine atom at the 4-position and a carboxylate group at the 3-position. This specific substitution pattern contributes to its unique reactivity and potential applications in medicinal chemistry and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Appearance | Pale-yellow to yellow-brown solid |

| Class | Pyrazole derivatives |

Anti-inflammatory Properties

Research indicates that EBMP exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic development in treating inflammatory diseases. The exact mechanism of action remains to be fully elucidated, but its structure suggests potential interactions with key biological targets.

Antimicrobial Activity

EBMP has also been studied for its antimicrobial properties. Pyrazole derivatives generally exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal effects. EBMP's ability to interact with microbial enzymes positions it as a potential candidate for developing new antimicrobial agents .

Other Biological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have been reported to possess various other biological activities, including:

- Anticancer : Some studies suggest that modifications of pyrazole structures can lead to compounds with anticancer properties .

- Antidepressant : Certain pyrazole derivatives have shown promise in preclinical models for antidepressant activity .

- Antifungal : Research indicates potential antifungal applications as well .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EBMP and related compounds:

- Inhibition of COX Enzymes : A study demonstrated that certain pyrazole derivatives act as selective COX-2 inhibitors, which are important in managing inflammation and pain. EBMP's structural characteristics suggest it may exhibit similar properties, although specific data on EBMP is limited .

- Synthesis and Activity Correlation : Research has shown that the incorporation of various functional groups in pyrazole derivatives can significantly affect their biological activity. For instance, modifications that enhance solubility or alter electronic properties often lead to increased potency against specific biological targets .

- Toxicity Studies : Preliminary toxicity assessments indicate that some pyrazole derivatives have acceptable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests potential for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate?

- The compound is typically synthesized via sequential functionalization of pyrazole cores. A general approach involves:

Core Formation : Constructing the 1-methylpyrazole scaffold through cyclization of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions.

Bromination : Introducing bromine at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions to ensure regioselectivity .

Esterification : Finalizing the structure by reacting the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .

- Example: A similar derivative, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, was synthesized via coupling reactions followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming substitution patterns and regiochemistry. For instance, in ethyl 4-((3,4-difluorophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, key NMR signals include aromatic proton shifts (δ 7.50–7.57 ppm) and ester methyl triplet (δ 1.32 ppm) .

- LC-MS/HRMS : Validates molecular weight and purity. A derivative with molecular formula C₁₈H₁₅ClN₂O₂ showed an ESIMS m/z (M+1) of 294.0 .

- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and C-Br bonds (600–500 cm⁻¹) .

Q. What are the typical reaction conditions for introducing bromine at the 4-position of pyrazole rings?

- Bromination is performed using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C. For 3-bromo-1-methyl-1H-pyrazole, regioselectivity is achieved by controlling reaction time and temperature to avoid over-bromination .

- Example: 4-Bromo-3-methylpyrazole (mp 72–79°C) was synthesized with >98% purity using optimized stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromination of 1-methylpyrazole derivatives?

- Electronic and Steric Control : Electron-withdrawing groups (e.g., esters) at the 3-position direct bromination to the 4-position via resonance stabilization of intermediates. Steric hindrance from the 1-methyl group further limits substitution to the 4-position .

- Catalytic Strategies : Use Lewis acids (e.g., FeCl₃) to stabilize transition states. For example, bromination of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with Br₂/FeCl₃ yielded >90% regioselective product .

Q. What strategies minimize by-product formation in the esterification of brominated pyrazole intermediates?

- Reagent Selection : Use Dean-Stark traps for water removal in esterification to prevent hydrolysis. For ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, anhydrous K₂CO₃ in DMF at 80°C improved yields to >85% .

- Purification : Silica gel chromatography (cyclohexane/ethyl acetate gradients) effectively separates esters from carboxylic acid by-products .

Q. How should researchers resolve discrepancies in NMR data for structurally similar pyrazole derivatives?

- Cross-Validation : Combine 2D NMR (e.g., HMBC, COSY) to confirm connectivity. In ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, HMBC correlations between the pyrrole NH (δ 12.52 ppm) and carbonyl carbons resolved ambiguities .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra to verify assignments, especially for trifluoromethyl or bromine-substituted derivatives .

Q. What methodologies enable the application of this compound in medicinal chemistry?

- Fragment-Based Drug Design : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example, coupling with 4-fluorophenylboronic acid generated analogs with enhanced bioactivity .

- Pharmacophore Optimization : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and metabolic stability, as seen in related anti-inflammatory pyrazole-carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.